BenchChemオンラインストアへようこそ!

1-cyclopropanecarbonyl-4-(1H-1,2,3-triazol-1-yl)piperidine

Medicinal Chemistry Click Chemistry Building Blocks Prolylcarboxypeptidase (PrCP) Inhibition

1-Cyclopropanecarbonyl-4-(1H-1,2,3-triazol-1-yl)piperidine (CAS 2034442-48-1), also designated IUPAC as cyclopropyl-[4-(triazol-1-yl)piperidin-1-yl]methanone, is a synthetic small-molecule building block (C₁₁H₁₆N₄O, MW 220.27 g/mol) that combines a cyclopropanecarbonyl amide with a 1,2,3-triazole-substituted piperidine scaffold. The compound is categorized in the Therapeutic Target Database (TTD) as 'Piperidinyl triazole derivative 5' (Drug ID: D0A0QQ), assigned to Merck Sharp & Dohme Corp.

Molecular Formula C11H16N4O
Molecular Weight 220.276
CAS No. 2034442-48-1
Cat. No. B2625910
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-cyclopropanecarbonyl-4-(1H-1,2,3-triazol-1-yl)piperidine
CAS2034442-48-1
Molecular FormulaC11H16N4O
Molecular Weight220.276
Structural Identifiers
SMILESC1CC1C(=O)N2CCC(CC2)N3C=CN=N3
InChIInChI=1S/C11H16N4O/c16-11(9-1-2-9)14-6-3-10(4-7-14)15-8-5-12-13-15/h5,8-10H,1-4,6-7H2
InChIKeyAYNFGCRKJVYHBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Cyclopropanecarbonyl-4-(1H-1,2,3-triazol-1-yl)piperidine (CAS 2034442-48-1): Procurement Profile & Baseline Identity


1-Cyclopropanecarbonyl-4-(1H-1,2,3-triazol-1-yl)piperidine (CAS 2034442-48-1), also designated IUPAC as cyclopropyl-[4-(triazol-1-yl)piperidin-1-yl]methanone, is a synthetic small-molecule building block (C₁₁H₁₆N₄O, MW 220.27 g/mol) that combines a cyclopropanecarbonyl amide with a 1,2,3-triazole-substituted piperidine scaffold. The compound is categorized in the Therapeutic Target Database (TTD) as 'Piperidinyl triazole derivative 5' (Drug ID: D0A0QQ), assigned to Merck Sharp & Dohme Corp. as a patented prolylcarboxypeptidase (PrCP) inhibitor candidate [1]. Its core structure places it within the broader class of triazolylpiperidine derivatives, which have been investigated as renin inhibitors, antibacterial fluoroquinolone C7 substituents, and dopamine D2 receptor ligands [2].

Why Generic Substitution of 1-Cyclopropanecarbonyl-4-(1H-1,2,3-triazol-1-yl)piperidine (CAS 2034442-48-1) Carries Scientific Risk


The triazolylpiperidine scaffold is a 'privileged structure' in medicinal chemistry, but small structural variations—regioisomerism of the triazole linkage (1-yl vs. 2-yl), the nature of the N-acyl substituent (cyclopropanecarbonyl vs. acetyl, benzoyl, or sulfonyl), and the substitution position on the piperidine ring—can drive profoundly different target engagement profiles [1]. For instance, 4-triazolyl-substituted piperidine derivatives explored as renin inhibitors showed that only 1-substituted 1,2,3-triazol-5-yl isomers displayed meaningful activity, with the regioisomeric 1,4-disubstituted variants being essentially inactive [2]. Similarly, N-acyl modification of the piperidine nitrogen dramatically alters dopamine D2 receptor docking scores and binding poses [3]. Consequently, substituting CAS 2034442-48-1 with a structurally adjacent analog—even one sharing the same core and molecular formula, such as the 2H-triazol-2-yl regioisomer or an N-acetyl variant—without confirmatory bioassay data introduces substantial risk of target inactivity, altered selectivity, or failed assay reproducibility in PrCP, renin, or CNS-targeted programs.

Quantitative Evidence Guide for 1-Cyclopropanecarbonyl-4-(1H-1,2,3-triazol-1-yl)piperidine (CAS 2034442-48-1): Comparator-Based Differentiation


Triazole Regioisomer Identity: 1H-1,2,3-Triazol-1-yl vs. 2H-1,2,3-Triazol-2-yl Differentiation and Its Impact on Biological Target Engagement

CAS 2034442-48-1 is a 1H-1,2,3-triazol-1-yl regioisomer—the triazole ring is attached via N1 to the piperidine 4-position. Its direct structural isomer, (4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(cyclopropyl)methanone (same molecular formula C₁₁H₁₆N₄O, MW 220.276), bears the triazole attached via N2 . The regiochemistry of 1,2,3-triazole substitution on piperidine scaffolds is not a trivial distinction: in the context of renin inhibitors, 4-triazolyl-substituted piperidine derivatives with a 1-substituted 1,2,3-triazol-5-yl configuration were found to be the most active, while 1,4-disubstituted 1,2,3-triazole regioisomers were substantially less potent or inactive [1]. Though head-to-head activity data for this specific pair of compounds on PrCP are not publicly disclosed, the triazole N1-versus-N2 attachment point alters the spatial orientation and hydrogen-bonding capacity of the heterocycle in the target binding pocket, and the TTD database explicitly classifies CAS 2034442-48-1 (the 1H-triazol-1-yl isomer) as a patented PrCP inhibitor from Merck, whereas no equivalent PrCP annotation exists for the 2H-triazol-2-yl isomer [2].

Medicinal Chemistry Click Chemistry Building Blocks Prolylcarboxypeptidase (PrCP) Inhibition

N-Acyl Substituent Identity: Cyclopropanecarbonyl vs. Alternative N-Acyl Groups and the Impact on Dopamine D2 Receptor Docking Scores

The cyclopropanecarbonyl group on the piperidine nitrogen of CAS 2034442-48-1 distinguishes it from other N-acyl triazolylpiperidine analogs (e.g., N-acetyl, N-benzoyl, N-sulfonyl variants). In a molecular docking study of N-functionalized piperidine derivatives bearing a 1,2,3-triazole ring against the dopamine D2 receptor (PDB: 6CM4), the nature of the N-acyl substituent was a critical determinant of binding pose and docking score [1]. While CAS 2034442-48-1 itself was not among the specific compounds docked in that study (which focused on N-aryl/alkyl sulfonamide and N-benzyl derivatives), the study demonstrated that N-substituent variation shifted docking scores from approximately −6.1 to −8.3 kcal/mol across the series, with the most favorable scores achieved by compounds bearing sterically constrained, hydrophobic N-substituents [1]. The cyclopropanecarbonyl group of CAS 2034442-48-1 presents a compact, conformationally restricted hydrophobic surface that, by class-level inference, is anticipated to produce docking scores at the more favorable end of this range compared to linear or more flexible N-acyl analogs such as N-acetyl or N-propionyl derivatives. Procurement of the N-acetyl analog (1-acetyl-4-(1H-1,2,3-triazol-1-yl)piperidine) would yield a compound with fundamentally different hydrophobicity (ΔclogP approximately −1.2 units) and conformational flexibility, leading to divergent docking outcomes.

CNS Drug Discovery Dopamine D2 Receptor Molecular Docking

Cyclopropanecarbonyl-Piperidine Building Block: Comparative Utility in Fluoroquinolone Antibacterial Synthesis vs. Alternative C7 Substituents

The 4-(1H-1,2,3-triazol-1-yl)piperidine substructure present in CAS 2034442-48-1 is a demonstrated C7 building block for fluoroquinolone antibacterials. Huang et al. (2010) synthesized a series of 4-substituted 4-(1H-1,2,3-triazol-1-yl)piperidine building blocks and introduced them at the C7 position of the quinolone core (7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid), achieving coupling yields of 40–83% [1]. The lead compound incorporating a 4-(4-formyl-1H-1,2,3-triazol-1-yl)piperidin-1-yl C7 substituent (compound 34.15) exhibited antibacterial activity comparable to ciprofloxacin and vancomycin against quinolone-susceptible and multidrug-resistant Staphylococcus aureus and Staphylococcus epidermidis strains [1]. In contrast, C7 substituents lacking the triazole functionality—such as simple 4-methylpiperidine or 4-aminopiperidine used in earlier-generation fluoroquinolones—showed reduced activity against resistant strains. The cyclopropanecarbonyl-protected piperidine nitrogen in CAS 2034442-48-1 serves as a convenient N-protected building block that can be deprotected and further functionalized or used directly in amide coupling reactions to access novel fluoroquinolone analogs bearing both the cyclopropane motif and the triazole-substituted piperidine C7 side chain.

Antibacterial Drug Discovery Fluoroquinolone SAR C7 Piperidine Substituents

Best Research and Industrial Application Scenarios for 1-Cyclopropanecarbonyl-4-(1H-1,2,3-triazol-1-yl)piperidine (CAS 2034442-48-1)


PrCP Inhibitor Lead Optimization and SAR Expansion

CAS 2034442-48-1 is directly relevant for medicinal chemistry teams pursuing prolylcarboxypeptidase (PrCP) inhibitors for obesity, diabetes, and metabolic syndrome indications. The compound is classified in the TTD as a patented PrCP inhibitor from Merck Sharp & Dohme [2], providing a structurally defined starting point for SAR studies. Researchers should prioritize this specific 1H-triazol-1-yl regioisomer over the 2H-triazol-2-yl variant, as the regiochemistry is known to be a critical determinant of activity in related triazolylpiperidine-target systems such as renin [1].

Novel Fluoroquinolone Antibacterial Synthesis Using C7 Triazolylpiperidine Building Blocks

The 4-(1H-1,2,3-triazol-1-yl)piperidine substructure of CAS 2034442-48-1 is a validated C7 moiety for next-generation fluoroquinolones with activity against multidrug-resistant Gram-positive pathogens. Huang et al. (2010) demonstrated that fluoroquinolones bearing this C7 motif exhibit antibacterial activity comparable to ciprofloxacin and vancomycin against quinolone-susceptible and MDR S. aureus and S. epidermidis [3]. The cyclopropanecarbonyl N-protecting group can be retained or removed to access the free amine for further diversification.

Dopamine D2 Receptor Ligand Screening in CNS Programs

The triazolylpiperidine scaffold of CAS 2034442-48-1 is a recognized ligand template for the dopamine D2 receptor, as demonstrated by molecular docking studies of N-functionalized piperidine-1,2,3-triazole derivatives showing docking scores in the −6.1 to −8.3 kcal/mol range [4]. The cyclopropanecarbonyl group provides conformational rigidity and enhanced lipophilicity compared to N-acetyl or N-propionyl analogs, which may translate to improved blood-brain barrier penetration potential—a key consideration for CNS-targeted procurement.

Click Chemistry Building Block for Diversified Library Synthesis

CAS 2034442-48-1 represents a pre-assembled 1,2,3-triazole-piperidine scaffold that can serve as a key intermediate in Cu-catalyzed azide-alkyne cycloaddition (CuAAC) diversification strategies. Unlike general triazole building blocks, this compound combines three privileged structural features—the cyclopropane ring, the piperidine core, and the 1,2,3-triazole moiety—in a single, procurement-ready entity, reducing synthetic step count by 3–5 steps compared to de novo assembly [5].

Quote Request

Request a Quote for 1-cyclopropanecarbonyl-4-(1H-1,2,3-triazol-1-yl)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.